

2-(4-Chlorophenyl)ethylamine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chlorophenethylamine

Cat. No.: B057563

[Get Quote](#)

An In-Depth Technical Guide to 2-(4-Chlorophenyl)ethylamine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)ethylamine, a pivotal chemical intermediate in the fields of pharmaceutical and chemical synthesis. We will delve into its fundamental chemical and physical properties, present detailed synthetic protocols, and explore its significant applications in drug discovery and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering expert insights into the handling, analysis, and utilization of this versatile compound.

Core Chemical Identity and Physical Properties

2-(4-Chlorophenyl)ethylamine, also commonly known as **4-Chlorophenethylamine**, is a primary amine featuring a chlorophenyl substituent. This structure imparts specific reactivity and physical characteristics that make it a valuable building block in organic synthesis.^[1] The compound is typically encountered as a colorless to light-colored liquid with a characteristic amine-like odor.^[2]

Its physical and chemical properties are summarized in the table below, including data for its common hydrochloride salt form, which exhibits distinct solubility and handling characteristics.

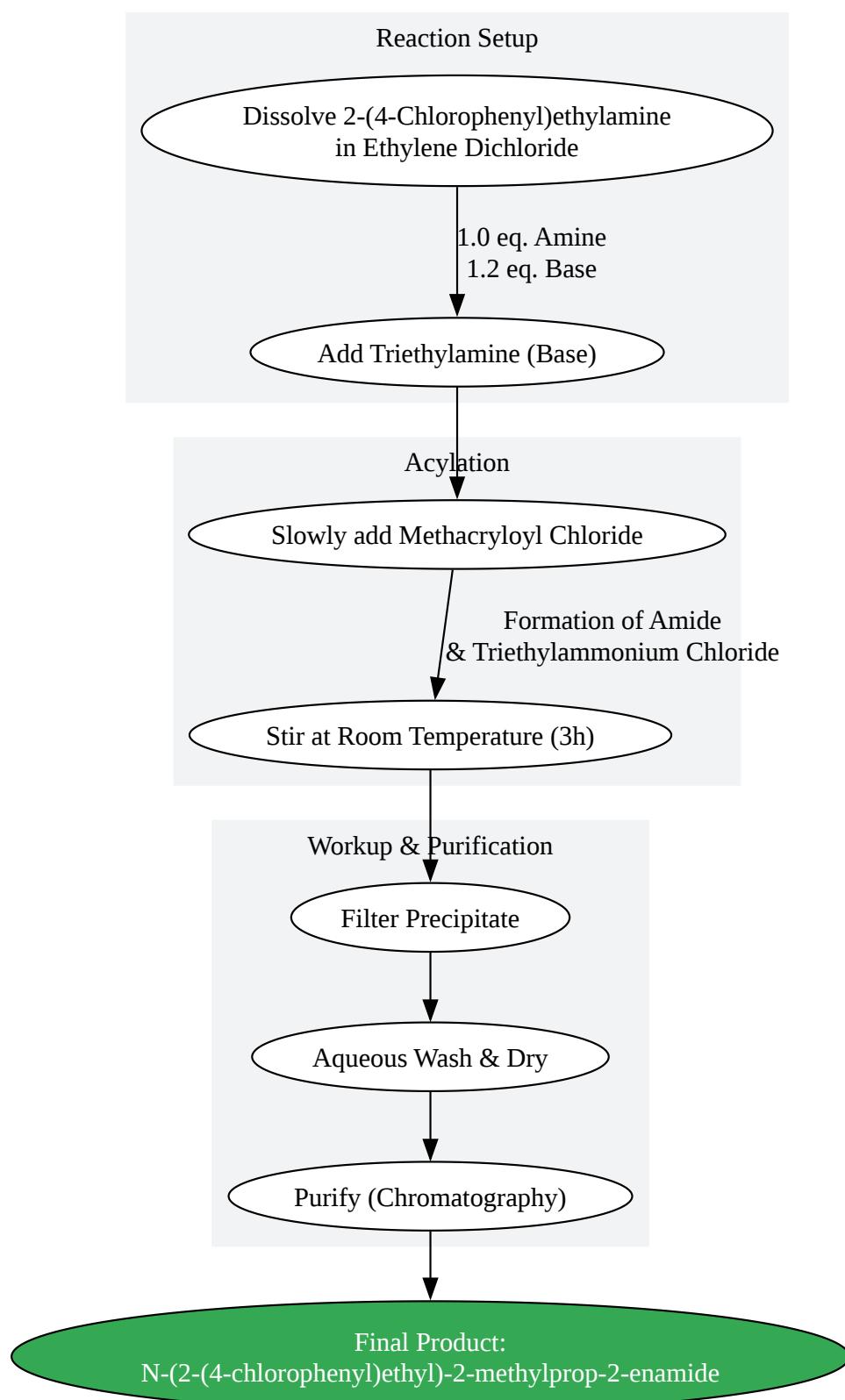
Property	2-(4-Chlorophenyl)ethylamine (Free Base)	2-(4-Chlorophenyl)ethylamine HCl (Salt)
Molecular Formula	C ₈ H ₁₀ ClN[3][4][5]	C ₈ H ₁₁ Cl ₂ N[6]
Molecular Weight	155.62 g/mol [2][4][5]	192.085 g/mol [6]
Appearance	Colorless to light-colored liquid[2]	White to off-white powder[6]
Boiling Point	~240-245 °C[2]; 60-65 °C at 0.1 mmHg	Decomposes before boiling[6]
Melting Point	Not applicable	184-186 °C[6]
Density	~1.112 g/mL at 25 °C	Not available
Solubility in Water	Slightly soluble[2]	Soluble[6]
Solubility (Organic)	Soluble in ethanol, diethyl ether[2]	Soluble in methanol, ethanol[6]
CAS Number	156-41-2[3][4]	17794-89-6[6]

Synthesis and Reactivity: A Versatile Building Block

The synthetic utility of 2-(4-Chlorophenyl)ethylamine stems from its reactive primary amine group and the functionalized aromatic ring. This duality allows for a wide array of chemical transformations, including acylation, alkylation, and condensation reactions.[1] These reactions are fundamental to building more complex molecular architectures.

Exemplary Synthetic Protocol: N-Acylation

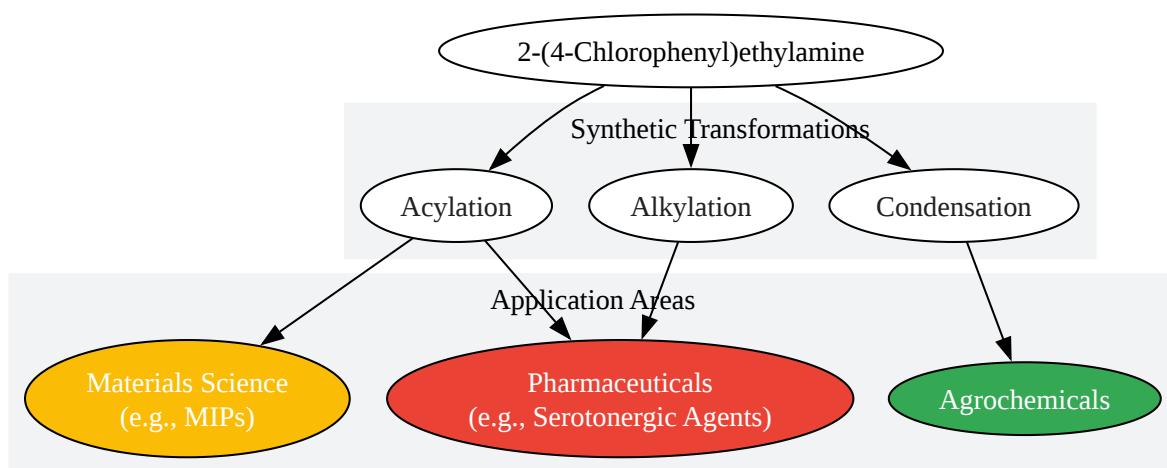
A common and illustrative reaction is the N-acylation of 2-(4-Chlorophenyl)ethylamine to form an amide. This reaction is a cornerstone in the synthesis of various pharmaceutical precursors and functional materials. Below is a detailed protocol for the synthesis of N-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide, adapted from established methodologies.[7]


Objective: To synthesize N-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide via acylation of 2-(4-Chlorophenyl)ethylamine with methacryloyl chloride.

Materials:

- 2-(4-Chlorophenyl)ethylamine (1.0 equivalent)
- Methacryloyl chloride (1.2 equivalents)
- Triethylamine (1.2 equivalents)
- Ethylene dichloride (solvent)

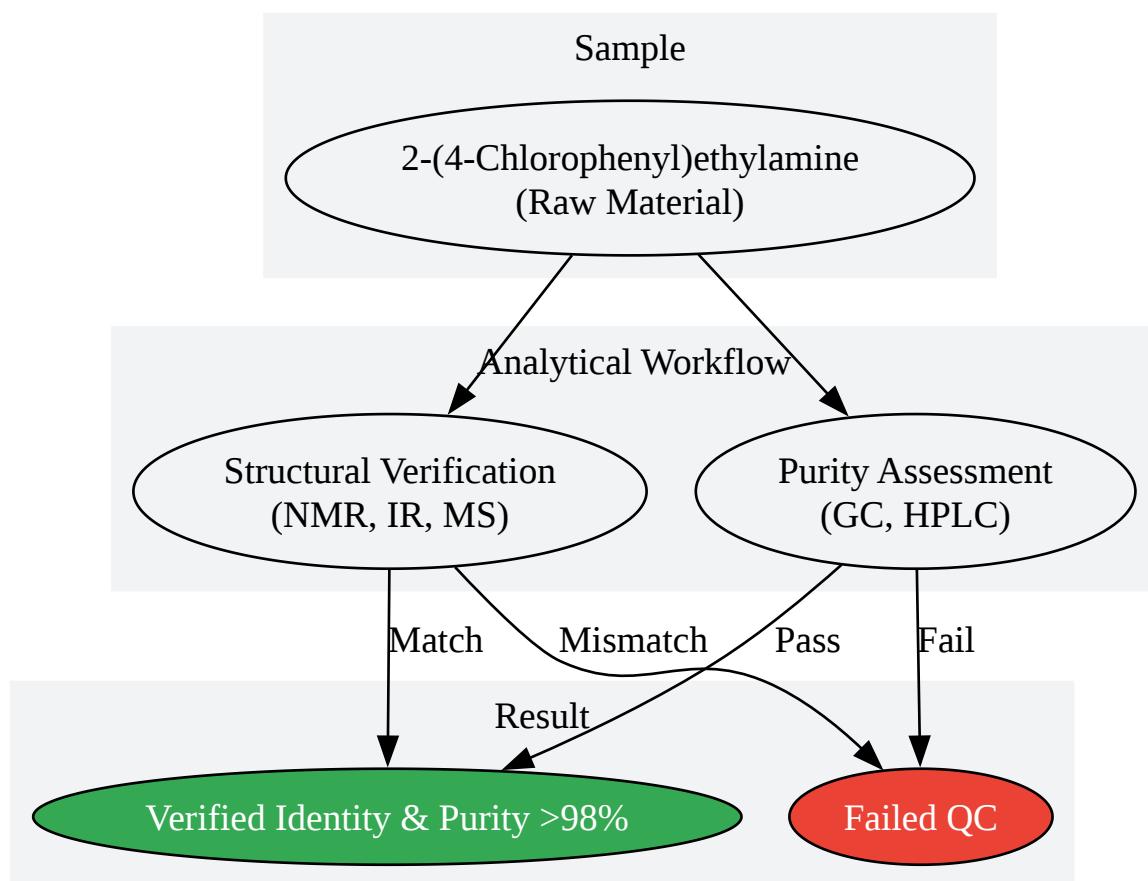
Step-by-Step Protocol:


- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-(4-Chlorophenyl)ethylamine (10 mmol) in ethylene dichloride (30 mL).
- **Base Addition:** Add triethylamine (1.67 mL, 12 mmol) to the solution under continuous stirring. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
- **Acylating Agent Addition:** Slowly add methacryloyl chloride (1.18 mL, 12 mmol) dropwise to the reaction mixture over a period of 15 minutes. The slow addition is crucial to control the exothermic nature of the reaction. A white precipitate of triethylammonium chloride will form.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine spot is no longer visible.
- **Workup and Purification:** Upon completion, the precipitated triethylammonium chloride salt is removed by filtration. The filtrate is then washed with water, a mild acidic solution (e.g., 1M HCl) to remove excess triethylamine, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Characterization:** The final product is purified by column chromatography or recrystallization. The structure and purity should be confirmed using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.^[7]

[Click to download full resolution via product page](#)

Applications in Drug Discovery and Materials Science

2-(4-Chlorophenyl)ethylamine is a compound of significant interest in the pharmaceutical industry, where it serves as a key precursor for a wide range of drug molecules.^[1] The presence of the chlorine atom can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), often enhancing metabolic stability or receptor binding affinity.


- Serotonergic Agents: The compound is recognized as a synthetic serotonergic amine with inhibitory activities, capable of binding to 5-HT (serotonin) receptors. This makes it a valuable scaffold for developing novel therapeutics targeting the serotonergic system.
- Anticancer Research: Studies have indicated that 2-(4-Chlorophenyl)ethylamine possesses anticancer properties, making it a lead compound for the development of new chemotherapeutic agents.
- Molecularly Imprinted Polymers (MIPs): Its derivatives, such as the N-acylated products, are used as functionalized templates for creating MIPs. These are advanced materials with custom-designed recognition sites for specific molecules, useful in separation science and as sensors.^[7]
- Agrochemicals: Beyond pharmaceuticals, its derivatives find use in the agrochemical industry, potentially as components in crop protection agents.^[1]

[Click to download full resolution via product page](#)

Analytical Characterization and Quality Control

Ensuring the purity and identity of 2-(4-Chlorophenyl)ethylamine is critical for its successful application in synthesis. A multi-technique approach is typically employed for comprehensive quality control.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms.
- Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight and fragmentation pattern, providing definitive identification.^[4]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the N-H stretches of the primary amine and the C-Cl stretch of the aromatic chloride.^[4]
- Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to determine the purity of the compound.

[Click to download full resolution via product page](#)

Safety, Handling, and Storage

Proper handling of 2-(4-Chlorophenyl)ethylamine is essential due to its hazardous properties. It is classified as a corrosive material and a combustible liquid.[8]

Aspect	Guideline
Personal Protective Equipment (PPE)	Wear chemical safety goggles, gloves, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[9] For higher concentrations or risk of inhalation, a NIOSH/MSHA approved respirator is recommended.[8]
Handling	Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Ingestion can cause severe damage to the digestive tract.[8]
Storage	Store in a cool, dry, well-ventilated area away from sources of ignition.[2] Keep containers tightly sealed. Store separately from oxidizing agents, acids, and bases to prevent hazardous reactions.[2][6]
Fire-Fighting	Use water spray, carbon dioxide (CO ₂), dry chemical, or alcohol-resistant foam.[9] Wear self-contained breathing apparatus.[8]
Disposal	Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[8]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

Conclusion

2-(4-Chlorophenyl)ethylamine is a fundamentally important chemical intermediate with a broad range of applications, most notably in the synthesis of pharmaceuticals and advanced materials. Its unique combination of a reactive amine and a chlorinated phenyl group provides a versatile platform for constructing complex molecules. A thorough understanding of its chemical properties, synthetic reactivity, and handling requirements is paramount for any researcher or scientist utilizing this compound. Adherence to rigorous analytical and safety protocols will ensure its effective and safe application in both research and industrial settings.

References

- 2-(4-Chlorophenyl)ethylamine, min 98%, 100 grams. Google.
- 2-(4-Chlorophenyl)Ethylamine - Methylamine Supplier. Nanjing Finechem Holding Co., Limited.
- 2-(4-Chlorophenyl)Ethylamine HCl - Methylamine Supplier. Nanjing Finechem Holding Co., Limited.
- 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430. PubChem.
- 2-(4-Chlorophenyl)ethylamine | CAS 156-41-2 | SCBT. Santa Cruz Biotechnology.
- 2-(4-Chlorophenyl)ethylamine 98 156-41-2. Sigma-Aldrich.
- SAFETY DATA SHEET - 2-(4-Chlorophenyl)ethylamine. Fisher Scientific.
- Safety Information for 2-(4-Chlorophenyl)ethylamine. Sigma-Aldrich.
- The Role of 2-(4-Chlorophenyl)ethylamine in Modern Chemical Synthesis. Google.
- SAFETY DATA SHEET - (S)-1-(4-Chlorophenyl)ethylamine. Fisher Scientific.
- N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI.
- 2-(4-Chlorophenyl)ethylamine | 156-41-2 | FC33754. Biosynth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. 2-(4-Chlorophenyl)Ethylamine | Chemical Properties, Safety Data, Uses & Synthesis | Buy from China Supplier [nj-finechem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 2-(4-Chlorophenyl)Ethylamine HCl: Properties, Uses, Safety Data & Supplier from China [nj-finechem.com]
- 7. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers [mdpi.com]

- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-(4-Chlorophenyl)ethylamine 98 156-41-2 [sigmaaldrich.com]
- To cite this document: BenchChem. [2-(4-Chlorophenyl)ethylamine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057563#2-4-chlorophenyl-ethylamine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com